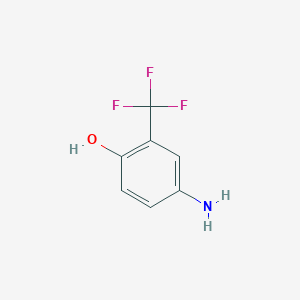

4-Amino-2-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNDAXCVWUKVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622141 | |

| Record name | 4-Amino-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-76-8 | |

| Record name | 4-Amino-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)phenol (CAS 1535-76-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)phenol, CAS number 1535-76-8, a key fluorinated building block in modern medicinal chemistry and specialty chemical synthesis. The strategic placement of the amino, hydroxyl, and trifluoromethyl groups on the phenol ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules. This document delves into its physicochemical characteristics, detailed synthesis protocols, reactivity profile, analytical methodologies, and its role in the development of pharmacologically active compounds. Through a combination of established chemical principles and field-proven insights, this guide serves as an essential resource for scientists leveraging this versatile compound in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Phenols in Synthesis

The introduction of fluorine-containing substituents into organic molecules is a well-established strategy in drug discovery for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing moiety that can significantly alter the electronic properties of an aromatic ring, influencing the pKa of adjacent functional groups and providing a metabolically stable lipophilic pocket.

This compound presents a trifunctional scaffold: a nucleophilic amino group, an acidic hydroxyl group, and an electron-deficient aromatic ring bearing the influential trifluoromethyl substituent. This unique arrangement allows for selective chemical modifications at multiple sites, making it a highly sought-after intermediate in the construction of diverse molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] Understanding the interplay of these functional groups is paramount to effectively utilizing this building block in multi-step synthetic campaigns.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting amino group, along with the lipophilic trifluoromethyl group, results in moderate solubility in nonpolar organic solvents and slight solubility in water.[2]

| Property | Value | Source(s) |

| CAS Number | 1535-76-8 | [3] |

| Molecular Formula | C₇H₆F₃NO | [3] |

| Molecular Weight | 177.13 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Melting Point | 59-62 °C | [2] |

| Density | 1.44 g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO | [2] |

| pKa | (Predicted) ~9.5 (phenolic OH), ~4.0 (anilinium NH₃⁺) | N/A |

| LogP | (Predicted) ~1.8-2.2 | N/A |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-2-(trifluoromethyl)phenol. This transformation is a cornerstone of aromatic chemistry, and several reliable methods can be employed, each with its own advantages regarding cost, scalability, and functional group tolerance.

Sources

Core Physicochemical & Structural Characteristics

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)phenol

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its applications, the validation of its quality, and the strategic advantages it confers in molecular design.

This compound, with CAS Number 1535-76-8, is a substituted aromatic compound featuring an amine, a hydroxyl group, and a trifluoromethyl group.[1][2][3][4][5] This specific arrangement of functional groups dictates its unique reactivity and utility as a chemical intermediate.[1] The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance critical drug properties.[6][7][8]

The compound typically presents as an off-white to pale yellow crystalline powder.[1] Its molecular formula is C7H6F3NO, and it has a molecular weight of approximately 177.13 g/mol .[1][4][5] While slightly soluble in water, it demonstrates good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1]

A notable discrepancy exists in the reported melting point, with commercial suppliers frequently listing a range of 59-62°C, while some databases report a much higher value of 203-204°C.[1][4] This variance may stem from different polymorphic forms, purity levels, or potential misidentification with a related salt or derivative in some databases. For practical laboratory use, the lower range should be considered the expected value for the free phenol.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1535-76-8 | [1][2][4] |

| Molecular Formula | C7H6F3NO | [1][2] |

| Molecular Weight | 177.13 g/mol | [1][4][5] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 59-62°C (common); 203-204°C (less common) | [1][4] |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO | [1] |

| Purity (Typical) | ≥96% to ≥98% | [1][2] |

Synthesis & Quality Control Workflow

The synthesis of functionalized phenols like this compound often involves multi-step pathways. While proprietary industrial methods vary, a logical and common synthetic strategy involves the diazotization of a corresponding aniline precursor, followed by hydrolysis. This classic approach provides a reliable route to phenolic compounds.

The quality control (QC) of the final product is paramount to ensure reproducible results in downstream applications.[6] A robust QC workflow validates both the identity and purity of the compound, typically employing chromatographic and spectroscopic techniques.

Caption: General workflow for synthesis and quality control.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a standard reverse-phase HPLC method for assessing the purity of this compound. The method's robustness makes it suitable for routine quality control.[9]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Elution: Isocratic. A typical starting condition is 60:40 (A:B). This should be optimized to achieve a retention time of 3-7 minutes for the main peak.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.[10]

-

Column Temperature: 30°C.

-

-

Standard & Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock. Dilute as necessary to create a working standard of ~0.1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

-

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solution and identify the retention time of the main peak.

-

Inject the sample solution.

-

Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Core Applications in Medicinal Chemistry & Drug Discovery

This compound is not merely a reagent but a strategic building block in pharmaceutical development.[1][11] Its value stems from the trifluoromethyl group, which acts as a powerful modulator of molecular properties.[6][7]

The Causality of the Trifluoromethyl Group's Influence:

The incorporation of a -CF3 group into a drug candidate is a deliberate choice made to enhance its therapeutic profile.[6] Its strong electron-withdrawing nature and lipophilicity confer several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This increases the drug's half-life and bioavailability.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7][8] This is a critical factor for drugs targeting the central nervous system.

-

Binding Affinity: The group can alter the electronic properties of the aromatic ring and adjacent functional groups, potentially enhancing interactions with target proteins through dipole-dipole or other non-covalent forces.[6][8]

-

Bioisosterism: The -CF3 group is often used as a bioisostere for other groups like a chlorine atom or an isopropyl group, allowing chemists to fine-tune steric and electronic properties while maintaining or improving biological activity.[7]

Caption: The strategic benefits of incorporating a -CF3 group.

The presence of both an amine and a hydroxyl group on the this compound scaffold provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing complex molecules, including kinase inhibitors and other targeted therapies.[6][11]

Safety, Handling, and Disposal

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant and may be harmful if significant exposure occurs.[1]

Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][12]

-

Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.[1][13][14]

-

Avoiding Contact: Prevent direct contact with skin, eyes, and clothing.[1][12] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][14]

-

Storage: Store the compound in a tightly sealed container to protect it from moisture and light, which can cause degradation.[1] The storage area should be cool, dry, and well-ventilated.[1][13][14]

-

Disposal: Dispose of unused material and its container as chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[12]

Caption: A logical flow for the safe handling of the compound.

References

-

4-Amino-2-(trifluoromethyl) phenol Key Properties and Handling. (n.d.). IndiaMART. Retrieved January 10, 2026, from [Link]

-

This compound (C007B-507209). (n.d.). Cenmed. Retrieved January 10, 2026, from [Link]

-

4-Amino-2-(trifluoromethoxy)phenol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

Material Safety Data Sheet - Phenol, solid. (2005). ScienceLab. Retrieved January 10, 2026, from [Link]

-

4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

2-Amino-4-(trifluoromethyl)phenol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

2-Amino-4-((trifluoromethyl)sulfinyl)phenol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

- Process for preparing 4-fluoro-3-trifluoromethylphenol. (n.d.). Google Patents.

-

HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]

-

Trifluoromethylated phenols: Novel biocatalytic concept. (n.d.). ACIB. Retrieved January 10, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

-

A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Method 8041A: Phenols by Gas Chromatography. (n.d.). EPA. Retrieved January 10, 2026, from [Link]

Sources

- 1. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound , 96% , 1535-76-8 - CookeChem [cookechem.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | 1535-76-8 [sigmaaldrich.com]

- 5. This compound - [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. nbinno.com [nbinno.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Solubility of 4-Amino-2-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-Amino-2-(trifluoromethyl)phenol (CAS: 1535-76-8), a critical intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, offers estimations based on analogous compounds, and provides a detailed experimental protocol for determining its solubility in various organic solvents. This approach empowers researchers to generate the precise data required for their specific applications, ensuring experimental success and process optimization.

Physicochemical Properties and Molecular Structure Analysis

Understanding the physicochemical properties of this compound is paramount to predicting and explaining its solubility behavior. The molecule's structure, featuring a phenol, an amino group, and a trifluoromethyl group on an aromatic ring, creates a unique interplay of polarity, hydrogen bonding capabilities, and lipophilicity.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 1535-76-8 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [1][2] |

| Molecular Weight | 177.13 g/mol | [1] |

| Density | ~1.44 g/cm³ | [1] |

| Melting Point | 59-62°C or 203-204°C | [1] |

| Boiling Point | 255°C | N/A |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

Note on the Melting Point Discrepancy: The significant variation in the reported melting point (59-62°C and 203-204°C) is noteworthy. This could be attributed to different crystalline forms (polymorphism) or varying levels of purity. Researchers should be aware of this and verify the melting point of their specific batch.

Structural Features Influencing Solubility

The solubility of this compound is dictated by the combined effects of its functional groups:

-

Phenolic Hydroxyl Group (-OH): This group is polar and can act as a hydrogen bond donor.

-

Amino Group (-NH₂): This group is also polar and can act as both a hydrogen bond donor and acceptor.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It does not participate in hydrogen bonding.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity.

The presence of both hydrogen-bonding groups and a significant nonpolar surface area suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Caption: Key functional groups of this compound influencing its solubility.

Qualitative and Estimated Quantitative Solubility Profile

While precise quantitative data is scarce, a general solubility profile can be constructed from supplier information and by drawing parallels with structurally similar compounds.

Qualitative Solubility:

It is known to be slightly soluble in water and soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)[1].

Estimated Solubility in Common Organic Solvents:

The following table provides an estimated solubility profile based on the principle of "like dissolves like" and data from analogous compounds such as 4-aminophenol and 4-hydroxybenzotrifluoride. These are estimations and should be experimentally verified.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, DMSO | High | The polar nature of the solvent can interact with the polar functional groups of the solute. |

| Moderately Polar | Ethyl Acetate | Moderate | A balance between polar and nonpolar interactions is expected. |

| Low Polarity | Dichloromethane | Moderate to Low | Some interaction is possible due to the molecule's overall dipole moment. |

| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of the solvent will not effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following is a robust, self-validating method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using either HPLC-UV or UV-Vis spectrophotometry.

-

Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its effective use in:

-

Reaction Optimization: Selecting an appropriate solvent in which the starting materials are sufficiently soluble is key to achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization methods for purification. A good crystallization solvent will dissolve the compound at an elevated temperature but have lower solubility at cooler temperatures.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable drug formulations.

-

Analytical Method Development: Solubility data is crucial for preparing stock and standard solutions for various analytical techniques, including HPLC, GC, and NMR.

Conclusion

References

-

4-Amino-2-(trifluoromethyl) phenol. Available from: [Link]

-

PubChem Compound Summary for CID 522170, 4-Amino-2-(trifluoromethyl)benzonitrile. Available from: [Link].

-

PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. Available from: [Link].

-

PubChem Compound Summary for CID 403, 4-Aminophenol. Available from: [Link].

-

4-Aminophenol - Wikipedia. Available from: [Link].

-

4-Aminophenol | Solubility of Things. Available from: [Link].

-

2-Aminophenol | Solubility of Things. Available from: [Link].

Sources

Navigating the Ambiguities of 4-Amino-2-(trifluoromethyl)phenol: A Technical Guide to Its Melting Point and Physicochemical Characterization

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(trifluoromethyl)phenol is a key building block in the synthesis of pharmaceuticals and specialty chemicals. Its utility in these fields demands a thorough understanding of its physicochemical properties, paramount among which is the melting point. This critical parameter serves as a primary indicator of purity and identity. However, a notable discrepancy exists in reported melting point values for this compound, creating ambiguity for researchers. This in-depth technical guide addresses this issue by presenting the available data, exploring the potential scientific reasons for the variation, and providing robust protocols for accurate determination and characterization.

Introduction: The Conundrum of a Melting Point

This compound, with the CAS number 1535-76-8, is an off-white to pale yellow crystalline powder. It is recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical products[1]. The purity of this compound is crucial for consistent and reliable results in multi-step syntheses[1].

A significant challenge for scientists working with this compound is the conflicting information regarding its melting point. Reputable chemical suppliers report values that fall into two distinct ranges: 59-62 °C and 203-204 °C with decomposition[1][2]. This considerable difference of over 140 °C cannot be dismissed as simple experimental error and points towards more complex underlying chemical phenomena.

This guide will delve into the potential causes of this discrepancy, focusing on two key areas: polymorphism and the impact of impurities. Furthermore, it will provide detailed, best-practice methodologies for researchers to accurately determine the melting point and assess the purity of their this compound samples.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that the melting point is a range, and the value obtained experimentally can be indicative of the sample's purity.

| Property | Value | Source |

| CAS Number | 1535-76-8 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.13 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 59-62 °C or 203-204 °C (decomposes) | [1][2] |

| Boiling Point | 255 °C | [2] |

| Density | 1.44 g/cm³ | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO. | [1] |

Unraveling the Melting Point Discrepancy

The significant variation in the reported melting point of this compound is a critical issue that warrants a thorough investigation. The two primary scientific explanations for such a phenomenon are the existence of polymorphic forms and the presence of impurities.

The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline arrangements, while having the same chemical composition, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. It is plausible that this compound can crystallize into at least two different polymorphic forms, each with its own characteristic melting point. The lower melting point polymorph (59-62 °C) would be the less thermodynamically stable form (metastable), while the higher melting point polymorph (203-204 °C) would represent the more stable crystalline structure. The formation of a specific polymorph can be influenced by various factors during crystallization, such as solvent, temperature, and cooling rate.

The Impact of Impurities

The presence of impurities is a well-established cause of melting point depression and broadening of the melting range. Impurities disrupt the regular crystalline lattice of a compound, requiring less energy to break the intermolecular forces. The synthesis of this compound can potentially lead to the formation of various process-related impurities, including unreacted starting materials, by-products, and degradation products. Even small amounts of these impurities can significantly lower the melting point from the true value of the pure compound. Therefore, the lower reported melting point range of 59-62 °C could potentially correspond to an impure sample of the compound.

To definitively resolve the melting point discrepancy, a comprehensive analysis of a sample of this compound is required. This would involve techniques such as Differential Scanning Calorimetry (DSC) to identify different thermal transitions, and X-ray diffraction (XRD) to characterize the crystal structures of potential polymorphs.

Experimental Protocols for Accurate Characterization

To ensure the reliability and reproducibility of research, it is imperative for scientists to accurately determine the melting point and assess the purity of their this compound samples. This section provides detailed protocols for these essential characterizations.

Workflow for Melting Point Determination and Purity Assessment

The following diagram illustrates a logical workflow for the characterization of a this compound sample.

Caption: Workflow for the comprehensive characterization of this compound.

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

Firmly tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.

-

-

Instrument Setup:

-

Set the starting temperature on the melting point apparatus to approximately 20 °C below the expected lower melting point value (e.g., start at 40 °C for the 59-62 °C range, or 180 °C for the 203-204 °C range).

-

Set a ramp rate of 1-2 °C per minute to ensure accurate determination. A faster ramp rate can be used for a preliminary, approximate measurement.

-

-

Measurement:

-

Insert the capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample.

-

-

Interpretation:

-

A sharp melting point range (1-2 °C) is indicative of a pure compound.

-

A broad melting point range suggests the presence of impurities.

-

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, providing a detailed purity profile of the sample.

-

System Preparation:

-

Column: A C18 reverse-phase column is typically suitable for this type of analysis.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The specific gradient will need to be optimized.

-

Detector: A UV detector set at a wavelength where this compound has strong absorbance.

-

-

Sample and Standard Preparation:

-

Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to create a stock solution.

-

Prepare a series of calibration standards by diluting a stock solution of a certified reference standard of this compound.

-

-

Analysis:

-

Inject the prepared sample and standards onto the HPLC system.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

-

Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

-

Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.

-

Quantify any impurities by comparing their peak areas to the calibration curve generated from the standards.

-

Advanced Thermal Analysis Techniques

For a more in-depth investigation of the thermal properties of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are highly recommended.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to:

-

Accurately determine the melting point (as an endothermic peak).

-

Detect other thermal events such as polymorphic transitions (crystal-to-crystal transitions) or decomposition.

-

Assess the heat of fusion, which is related to the crystallinity of the sample.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for:

-

Determining the thermal stability of the compound.

-

Identifying the temperature at which decomposition begins.

-

Quantifying the amount of residual solvent or moisture in the sample.

-

Conclusion and Recommendations

The significant discrepancy in the reported melting point of this compound presents a challenge for researchers. This guide has highlighted polymorphism and the presence of impurities as the most probable causes for this variation. To ensure the integrity of experimental work, it is crucial for scientists and drug development professionals to:

-

Be aware of the two reported melting point ranges and consider the possibility of working with different polymorphs or material of varying purity.

-

Routinely determine the melting point of their samples using a standardized protocol with a slow ramp rate.

-

Employ chromatographic techniques like HPLC to accurately assess the purity of the material and identify any potential impurities.

-

Utilize advanced thermal analysis techniques such as DSC and TGA for a comprehensive characterization of the thermal behavior of this compound, especially when investigating potential polymorphism.

By adopting these rigorous analytical practices, the scientific community can navigate the existing ambiguities surrounding this important chemical intermediate and ensure the quality and reliability of their research outcomes.

References

-

This compound. (n.d.). Retrieved January 10, 2026, from a representative chemical supplier's website.[1]

-

This compound CAS#: 1535-76-8. (n.d.). Retrieved January 10, 2026, from ChemicalBook.[2]

Sources

Foreword: The Strategic Value of Fluorinated Phenols in Modern Synthesis

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)phenol for Advanced Research

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, offers a unique constellation of properties—metabolic stability, enhanced lipophilicity, and potent electronic effects—that chemists leverage to refine the pharmacokinetic and pharmacodynamic profiles of active molecules.[1] this compound stands as a quintessential example of a high-value building block, embodying the convergence of multiple reactive centers on a robust, fluorinated scaffold. This guide provides an in-depth exploration of its chemical architecture, properties, synthesis, and critical applications, designed for the practicing researcher engaged in the synthesis of complex molecular targets.

Section 1: Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No: 1535-76-8) is a substituted aromatic compound featuring an aniline, a phenol, and a trifluoromethyl group. This trifunctional arrangement makes it a versatile intermediate for introducing a fluorinated phenolic motif. The strong electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the reactivity of the entire molecule, modulating the pKa of the phenolic hydroxyl and the nucleophilicity of the para-amino group.

Chemical Structure

Physicochemical Properties

The compound is typically an off-white to light brown crystalline solid.[2] Its solubility profile is characteristic of substituted phenols, demonstrating slight solubility in water but good solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1535-76-8 | [2][3] |

| Molecular Formula | C₇H₆F₃NO | [3][4] |

| Molecular Weight | 177.13 g/mol | [3][5] |

| Appearance | Off-white to pale yellow/light brown crystalline solid | [2][3] |

| Melting Point | 203-204 °C (decomposes) | [2][5] |

| Note: Some suppliers report a lower M.P. of 59-62 °C. | [3] | |

| Density | ~1.44 g/cm³ | [2][3] |

| pKa (Predicted) | 8.24 ± 0.43 | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO | [3] |

Section 2: Spectroscopic Profile

While comprehensive, publicly available experimental spectra for this specific molecule are limited, its structural features allow for a reliable prediction of its key spectroscopic signatures. These predictions are grounded in the analysis of structurally related compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 6.5-7.5 ppm) due to the electronic influence of the three different substituents. The aromatic protons would likely appear as a set of coupled multiplets. The protons of the amino (–NH₂) and hydroxyl (–OH) groups will be visible as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon bearing the –CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached groups: the carbon attached to the hydroxyl group will be downfield (δ ~150-160 ppm), while the carbon attached to the amino group will be slightly more shielded. The strong electron-withdrawing effect of the trifluoromethyl group will deshield the carbon it is attached to.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O–H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N–H Stretch: Two sharp peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C–F Stretch: Strong, intense absorption bands in the 1100-1350 cm⁻¹ region, which are definitive for the trifluoromethyl group.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Section 3: Synthesis and Chemical Reactivity

Validated Synthetic Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of the corresponding nitro precursor, 4-nitro-2-(trifluoromethyl)phenol. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and operational simplicity. The protocol described here is adapted from established procedures for the reduction of structurally analogous nitro-phenols.[10]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-nitro-2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%). The reaction should be conducted in a flask appropriate for hydrogenation.

-

Hydrogenation: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenation apparatus for larger scales.

-

Reaction Execution: The mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting nitro compound is fully consumed (typically 4-12 hours).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of the reaction solvent. The combined filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Core Principles of Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups:

-

The Trifluoromethyl Group (–CF₃): As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution. Its presence significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.

-

The Amino (–NH₂) and Hydroxyl (–OH) Groups: Both are strong activating, ortho-, para-directing groups for electrophilic substitution. They are also nucleophilic centers, with the amino group being the primary site for reactions like acylation, alkylation, and diazotization.

-

Synergistic Effects: The molecule's overall reactivity is a balance of these competing electronic effects. For instance, while the –CF₃ group deactivates the ring, the potent activation by the –NH₂ and –OH groups can still allow for selective electrophilic substitutions at the positions ortho to them (C3 and C5). The nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing –CF₃ group in the ortho position.

Section 4: Applications in Drug Discovery and Advanced Synthesis

The utility of this compound stems directly from the advantageous properties imparted by the trifluoromethyl group, which is a well-established bioisostere for other groups and a modulator of metabolic stability.[1]

A Strategic Building Block in Medicinal Chemistry

The incorporation of a trifluoromethyl group into a drug candidate is a proven strategy to enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[1] It also tends to increase lipophilicity, which can improve membrane permeability and oral bioavailability. This compound serves as an ideal starting material for multi-step syntheses, providing a handle for building molecular complexity through its reactive amino and hydroxyl groups. It is a precursor for classes of molecules investigated in:

-

Oncology Research[11]

-

Cardiovascular Therapeutics[11]

-

Central Nervous System (CNS) Drug Development[11]

Case Insight: Relevance to Sorafenib Manufacturing

A critical insight into the industrial relevance of this molecule is its identification as a known impurity related to Sorafenib ("Sorafenib tosylate Impurity 48").[2] Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The presence of this compound as a process-related impurity or degradation product underscores its structural proximity to key intermediates in the synthesis of this important oncology drug. This connection highlights its importance not only as a synthetic precursor but also as an analytical standard for quality control in pharmaceutical manufacturing.

Section 5: Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

Hazard Profile

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Incompatibilities: Incompatible with strong oxidizing agents and acid chlorides.

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is sensitive to moisture and light and may discolor upon exposure.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. All waste must be handled by an accredited waste disposal contractor.[3]

References

- ExportersIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

- BenchChem. (2025). Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. PubChem Compound Summary.

- ResearchGate. (n.d.). Possible mechanism for the reaction o‐aminophenols with BTP.

- National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PubMed Central.

-

EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central.

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenol. PubChem Compound Summary. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Rodrigues, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-(trifluoromethoxy)phenol. PubChem Compound Summary. Retrieved from [Link]

- SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ACS Omega. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1535-76-8 [amp.chemicalbook.com]

- 3. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]

- 4. This compound , 96% , 1535-76-8 - CookeChem [cookechem.com]

- 5. This compound | 1535-76-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. 4-AMINO-3-(TRIFLUOROMETHYL)PHENOL CAS#: 445-04-5 [m.chemicalbook.com]

- 11. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

Introduction: Significance of 4-Amino-2-(trifluoromethyl)phenol

Sources

- 1. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]

- 2. mdpi.com [mdpi.com]

- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 4. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The mechanisms of nitration of phenol | Semantic Scholar [semanticscholar.org]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

The Strategic deployment of 4-Amino-2-(trifluoromethyl)phenol in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

The deliberate incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a position of particular significance. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target.[2][3]

This technical guide focuses on 4-Amino-2-(trifluoromethyl)phenol (CAS No. 1535-76-8) , a versatile and highly valuable building block in the synthesis of complex pharmaceutical agents.[4] Its unique trifunctionalized aromatic core, featuring a nucleophilic amino group, a reactive phenolic hydroxyl, and the strategically positioned trifluoromethyl group, makes it an ideal starting point for the construction of diverse molecular architectures. This guide will provide an in-depth exploration of its synthesis, key chemical transformations, and its application in the development of targeted therapeutics, with a particular focus on the multi-kinase inhibitor, Sorafenib.

Physicochemical Properties and Handling

This compound is an off-white to pale yellow crystalline solid.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1535-76-8 | [4] |

| Molecular Formula | C₇H₆F₃NO | [4] |

| Molecular Weight | 177.13 g/mol | [4] |

| Melting Point | 59-62 °C | [5] |

| Density | 1.44 g/cm³ | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO) | [5] |

| pKa (Phenolic OH) | Estimated to be lower than phenol (~9.9) due to the electron-withdrawing CF₃ group.[6] | N/A |

Handling and Storage: this compound is stable under recommended storage conditions but is sensitive to moisture and light and may discolor upon exposure.[5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Standard personal protective equipment, including gloves and safety goggles, should be worn during handling, as the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

Synthesis of this compound: A Standardized Protocol

The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 4-nitro-2-(trifluoromethyl)phenol. This two-step process, starting from a readily available precursor, is outlined below.

Step 1: Nitration of 2-Chlorobenzotrifluoride

While various methods exist for the synthesis of the nitrophenol precursor, a common route involves the nitration of 2-chlorobenzotrifluoride followed by hydrolysis.

Step 2: Catalytic Hydrogenation of 4-Nitro-2-(trifluoromethyl)phenol

The reduction of the nitro group to an amine is a critical step and is most efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound via the reduction of 4-nitro-2-(trifluoromethyl)phenol.

Materials:

-

4-nitro-2-(trifluoromethyl)phenol

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (H₂)

-

Celite® or other filtration aid

-

Standard hydrogenation apparatus (e.g., Parr shaker) or a flask with a balloon of hydrogen

Procedure:

-

In a suitable hydrogenation vessel, dissolve or suspend 4-nitro-2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add the Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psig) or maintain a positive pressure with a hydrogen-filled balloon.[7]

-

Agitate the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) if necessary.[7]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[8][9]

-

Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they are relatively inert and can dissolve both the starting material and the product.

-

Hydrogen Source: Pressurized hydrogen gas or a hydrogen balloon provides the necessary reducing agent for the reaction. The pressure can influence the reaction rate.

Key Chemical Transformations and Applications

The bifunctional nature of this compound, with its nucleophilic amino and phenolic hydroxyl groups, allows for a wide range of chemical transformations. This section will detail two of the most critical reactions in the context of drug discovery: N-acylation/amidation and O-alkylation.

N-Acylation and Urea Formation

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form amides, or reacts with isocyanates to form ureas. This transformation is fundamental to the synthesis of many kinase inhibitors.

Experimental Protocol: N-Acylation with Acetic Anhydride (Amide Formation)

Objective: To synthesize N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

A suitable solvent (e.g., water, tetrahydrofuran, or solvent-free)

-

Ether (for crystallization)

Procedure:

-

In a round-bottomed flask, combine this compound (1.0 mmol) and acetic anhydride (1.2 mmol).

-

Stir the mixture at room temperature. The reaction can be performed solvent-free or in a solvent like water.[10]

-

Monitor the reaction by TLC. The reaction is typically rapid, often completing within minutes.[10]

-

Upon completion, dissolve the reaction mixture in a minimal amount of a suitable solvent like ether.

-

Allow the solution to stand at room temperature to induce crystallization of the product.

-

Collect the crystalline product by filtration and wash with cold ether.

-

Dry the product under vacuum.

Causality Behind Experimental Choices:

-

Reagents: Acetic anhydride is a readily available and highly reactive acylating agent. The reaction often proceeds efficiently without the need for a catalyst.[10]

-

Solvent: The reaction can be performed under green chemistry conditions, either solvent-free or in water, highlighting its efficiency and environmental friendliness.[10]

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile in a Williamson ether synthesis to form an aryl ether. This is a crucial step in the synthesis of diaryl ether-containing drugs.

Experimental Protocol: O-Alkylation with an Alkyl Halide

Objective: To synthesize a diaryl ether derivative of this compound.

Materials:

-

This compound

-

An appropriate alkyl or aryl halide (e.g., 4-chloropyridine derivative)

-

A suitable base (e.g., potassium tert-butoxide, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen base (e.g., potassium tert-butoxide, 1.1 eq).

-

Add anhydrous DMF to the flask and stir the mixture until the phenol is fully deprotonated to form the phenoxide.

-

Add the alkyl or aryl halide (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

-

Base: A strong base like potassium tert-butoxide is often required to deprotonate the phenol, especially if the alkyl halide is not highly reactive.

-

Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the phenoxide and other side reactions.

Case Study: this compound in the Synthesis of Sorafenib

Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] Its structure features a diaryl urea moiety, and this compound is a key precursor to one of the aromatic rings of this critical pharmacophore.

The synthesis of Sorafenib showcases the utility of this compound in a multi-step drug synthesis. A key step involves the reaction of an isocyanate with an amine to form the urea linkage. While Sorafenib itself is synthesized from 4-aminophenol, its analogues often utilize derivatives of this compound to probe structure-activity relationships.[4][11]

Structure-Activity Relationship (SAR) Insights

The diaryl urea motif is a well-established pharmacophore for kinase inhibition. SAR studies on Sorafenib and its analogues have revealed the importance of the substituents on both aryl rings for biological activity.

-

The Trifluoromethyl Group: The CF₃ group on the terminal phenyl ring of Sorafenib is crucial for its potent inhibitory activity against Raf kinases.[4] It is believed to occupy a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.

-

The Urea Linkage: The urea moiety acts as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase.[12]

-

Substitutions on the Phenolic Ring: Modifications to the phenolic portion of the molecule can significantly impact potency and selectivity. The use of this compound as a building block allows for the introduction of the CF₃ group at a different position, enabling the exploration of new regions of chemical space and potentially leading to inhibitors with altered kinase selectivity profiles.

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its unique combination of reactive functional groups and the strategically placed trifluoromethyl group provides medicinal chemists with a valuable tool for the synthesis of complex and potent therapeutic agents. The ability to readily undergo N-acylation/urea formation and O-alkylation makes it a key intermediate in the construction of a wide range of pharmacophores, most notably the diaryl urea motif found in numerous kinase inhibitors. As the demand for novel, targeted therapies continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play a crucial role in the future of pharmaceutical research and development.

References

-

Gojmerac, A., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(11), 13334-13354. Available at: [Link]

-

Zhang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40223-40237. Available at: [Link]

-

Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893. Available at: [Link]

-

Wang, L., et al. (2015). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. MedChemComm, 6(8), 1479-1485. Available at: [Link]

-

Prokhorov, A. M., et al. (2018). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae, 10(2), 70-78. Available at: [Link]

-

Li, M., et al. (2019). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 9(2), 896-907. Available at: [Link]

-

Mekhalfia, A., & Boukhris, S. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2005. Available at: [Link]

-

Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 336-343. Available at: [Link]

-

German, N. A., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Bioorganic & Medicinal Chemistry, 30, 115939. Available at: [Link]

-

Anstead, G. M., et al. (2011). The Structure-Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5468-5471. Available at: [Link]

-

Hosseinzadeh, L., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 12(1), 6681. Available at: [Link]

-

Rappoport, S., & Lapidot, Y. (1974). The chemical preparation of acetylaminoacyl-tRNA. Methods in Enzymology, 29, 685-688. Available at: [Link]

-

Dong, Y., et al. (2025). Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO₂: a synergistic interaction between WN and Pd nanoparticles. Inorganic Chemistry Frontiers. Available at: [Link]

-

Dong, Y., et al. (2025). Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO2: a synergistic interaction between WN and Pd nanoparticles. Fingerprint. Available at: [Link]

- Bayer Healthcare LLC. (2020). Process for the preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpyyridine-2-carboxamide. U.S. Patent 10,822,305 B2.

-

Kamal, A., et al. (2015). Mutant B-Raf Kinase Inhibitors as Anticancer Agents. Current Drug Targets, 16(6), 560-579. Available at: [Link]

-

Liu, C., et al. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells. ChemRxiv. Available at: [Link]

-

TradeIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol. Retrieved from [Link]

-

Hooker Chemical Corporation. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent EP 0004447. Available at: [Link]

-

Wang, Z., et al. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells. ChemRxiv. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

Wang, Z., et al. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. ChemRxiv. Available at: [Link]

-

dos Santos, J. C. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(17), 11527-11537. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

Huang, C.-H., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715. Available at: [Link]

- Bayer Healthcare AG. (2012). Process for the preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyoxy}n-methylpyridine-2-carboxamide. European Patent EP 1 797 037 B1.

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 4-amino-2-chloro-5-nitrobenzotrifluoride cas:35375-74-7. Retrieved from [Link]

-

Popat, K., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(6), e3940. Available at: [Link]

-

Wikipedia contributors. (2024, December 18). Phenol. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

-

Ishihara Sangyo Kaisha, Ltd. (1988). Herbicidal phenoxy-phenoxy-propionates. U.S. Patent 4,743,595. Available at: [Link]

- Rohm and Haas Company. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. European Patent EP 0 019 388 A1.

-

Kumar, V., et al. (2015). Mutant B-Raf Kinase Inhibitors as Anticancer Agents. Current Drug Targets, 16(6), 560–579. Available at: [Link]

- Jiangsu Kangheng Chemical Co., Ltd. (2008). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Chinese Patent CN 1810775 B.

-

Chegg. (2023). 1H NMR data for 4- trifluoromethyl phenol. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2024). An overview of RAF kinases and their inhibitors (2019-2023). European Journal of Medicinal Chemistry, 279, 116631. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2-(trifluoromethoxy)phenol. Retrieved from [Link]

- Evonik Degussa GmbH. (2012). Method for producing O-alkylated cyclic aminoalcohols. U.S. Patent 8,173,844 B2.

-

Musella, S., et al. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. RSC Medicinal Chemistry, 13(3), 253-270. Available at: [Link]

- Universal Oil Products Company. (1947). Alkylation of phenols. U.S. Patent 2,430,190.

-

PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

Zang, Y., et al. (2011). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. Drug Metabolism and Disposition, 39(2), 303-309. Available at: [Link]

Sources

- 1. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10822305B2 - Process for the preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpyyridine-2-carboxamide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 11. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. itmedicalteam.pl [itmedicalteam.pl]

A Technical Guide to the Amino Group Reactivity of 4-Amino-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(trifluoromethyl)phenol is a critical building block in modern medicinal and materials chemistry.[1][2] Its synthetic utility is largely dictated by the reactivity of its primary amino group, which is intricately modulated by the electronic and steric interplay of the adjacent trifluoromethyl and para-hydroxyl substituents. This guide provides an in-depth analysis of the amino group's reactivity, explaining the causal mechanisms behind its behavior in key synthetic transformations. We will explore foundational reactions such as N-acylation and diazotization, offering detailed, field-tested protocols and discussing the scientific rationale for methodological choices.

The Electronic and Steric Landscape of the Molecule

The reactivity of the amino group (-NH₂) in this compound is not straightforward. Its nucleophilicity is a product of competing electronic effects from the other ring substituents: the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group.

-

Hydroxyl (-OH) Group: Located para to the amine, the -OH group is a strong activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This effect increases the electron density on the nitrogen atom of the amino group, enhancing its nucleophilicity.

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group, positioned ortho to the amine, is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] It exerts a strong negative inductive effect (-I), pulling electron density away from the ring and, consequently, from the amino group. This deactivating effect significantly reduces the nucleophilicity of the amine.

-

Steric Hindrance: The bulky -CF₃ group also presents significant steric hindrance around the adjacent amino group.[4][5] This "ortho effect" can impede the approach of electrophiles, slowing down reaction rates compared to unhindered anilines.[4][6]

The net result is a finely balanced reactivity. The amine is less nucleophilic than in 4-aminophenol but more reactive than in anilines bearing only strong deactivating groups. Understanding this balance is key to designing successful synthetic strategies.

Caption: Electronic and steric influences on the amino group.

Key Reactions of the Amino Group

The moderated reactivity of the amino group in this compound allows for a range of selective transformations crucial for building complex pharmaceutical and agrochemical molecules.[2][7]

N-Acylation for Amide Synthesis

The formation of an N-aryl amide bond is one of the most fundamental reactions of this compound.[8][9] This transformation is often used as a protecting strategy to moderate the activating effect of the amino group before performing other reactions on the aromatic ring, such as nitration or bromination.[10][11]

Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The electron-withdrawing -CF₃ group slows this reaction compared to simpler anilines, often necessitating the use of a base to catalyze the reaction and neutralize the acidic byproduct (e.g., HCl).

Experimental Protocol: Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide

-

Setup: In a fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq).

-

Causality: The base is crucial. It deprotonates the ammonium intermediate that forms, regenerating the neutral, nucleophilic amine. It also scavenges the HCl produced when using an acyl chloride, preventing it from protonating the starting amine and shutting down the reaction.

-

-

Acylating Agent: Cool the mixture in an ice bath (0-5 °C). Slowly add the acylating agent, such as acetyl chloride (1.1 eq), dropwise.

-

Causality: The reaction is exothermic. Slow, cooled addition prevents overheating and potential side reactions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-